N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide
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Overview
Description
N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35404 g/mol . This compound features a phenylacetamide core substituted with a sulfanyl group linked to a 3,5-dimethyl-4-isoxazolyl moiety. It is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The 3,5-dimethyl-4-isoxazolyl moiety is synthesized through a cyclization reaction involving appropriate precursors.
Thioether Formation: The isoxazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide Formation: The final step involves the acylation of the phenyl ring with an acetamide group under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Scientific Research Applications
N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide can be compared with similar compounds such as:
This compound: This compound has a similar structure but different substituents on the isoxazole ring.
This compound: Another similar compound with variations in the sulfanyl linkage.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-14(10(2)18-16-9)8-19-13-6-4-12(5-7-13)15-11(3)17/h4-7H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJAMSOMNXGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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